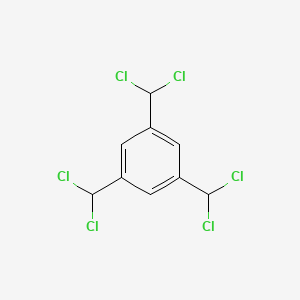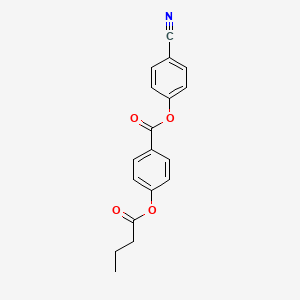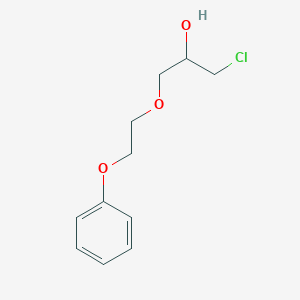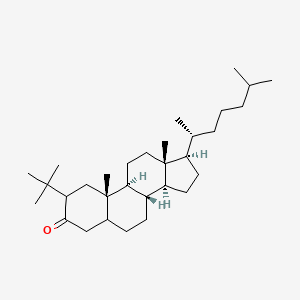
2-tert-Butylcholestan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butylcholestan-3-one, also known as 2β-(1,1-Dimethylethyl)-5α-cholestan-3-one, is a synthetic organic compound with the molecular formula C31H54O and a molecular weight of 442.76 g/mol . This compound is a derivative of cholestane, a saturated steroid hydrocarbon, and features a tert-butyl group at the second position and a ketone group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl hypochlorite in the presence of a base to introduce the tert-butyl group . The reaction conditions often require low temperatures and controlled environments to prevent decomposition.
Industrial Production Methods: Industrial production of 2-tert-Butylcholestan-3-one may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-tert-Butylcholestan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-tert-Butylcholestan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and steroids.
Biology: Studied for its potential effects on cellular processes and as a model compound for steroid metabolism.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-tert-Butylcholestan-3-one involves its interaction with various molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and effects within biological systems .
Comparaison Avec Des Composés Similaires
Cholestan-3-one: Lacks the tert-butyl group, making it less lipophilic.
2-tert-Butylcholestanol: Similar structure but with an alcohol group instead of a ketone.
2-tert-Butylcholestane: Lacks the ketone group, affecting its reactivity and interactions.
Uniqueness: 2-tert-Butylcholestan-3-one’s unique combination of a tert-butyl group and a ketone group provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
55162-57-7 |
|---|---|
Formule moléculaire |
C31H54O |
Poids moléculaire |
442.8 g/mol |
Nom IUPAC |
(8R,9S,10S,13R,14S,17R)-2-tert-butyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H54O/c1-20(2)10-9-11-21(3)24-14-15-25-23-13-12-22-18-28(32)27(29(4,5)6)19-31(22,8)26(23)16-17-30(24,25)7/h20-27H,9-19H2,1-8H3/t21-,22?,23+,24-,25+,26+,27?,30-,31+/m1/s1 |
Clé InChI |
NOPSUWNQUASERN-FXLHRXESSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC(C(=O)C4)C(C)(C)C)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



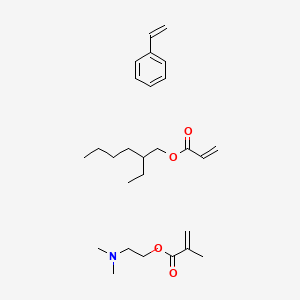
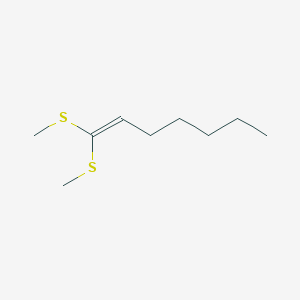
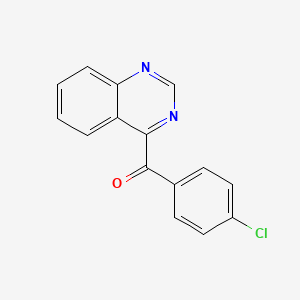
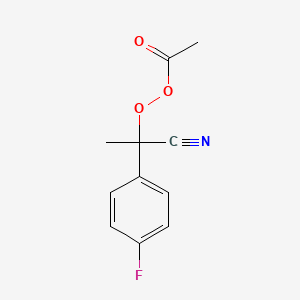
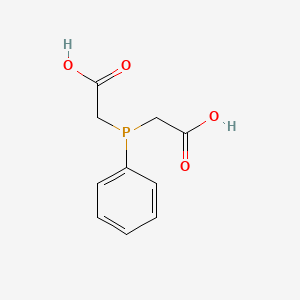
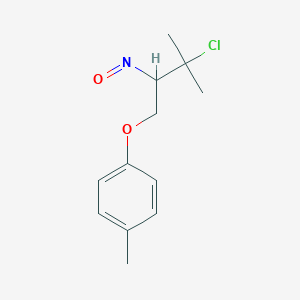
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)
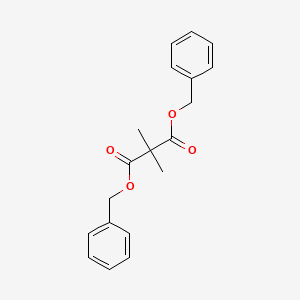
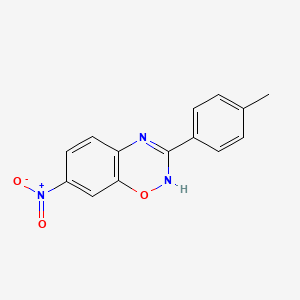
![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
